![molecular formula C8H8BrNO4S B2858139 N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester CAS No. 7018-75-9](/img/structure/B2858139.png)

N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

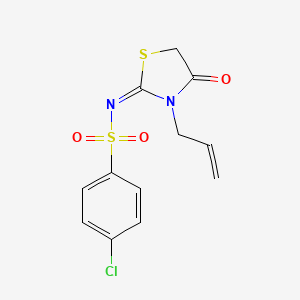

“N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester” is a derivative of carbamic acid . Carbamic acid, also known as aminoformic acid or aminocarboxylic acid, is a chemical compound with the formula H2NCOOH . It can be obtained by the reaction of ammonia NH3 and carbon dioxide CO2 at very low temperatures . The term “carbamic acid” is also used generically for any compounds of the form RR′NCOOH, where R and R′ are organic groups or hydrogen .

Molecular Structure Analysis

Carbamic acid is a planar molecule . The H2N− group of carbamic acid, unlike that of most amines, cannot be protonated to an ammonium group H3N+− . The zwitterionic form H3N+−COO− is very unstable and promptly decomposes into ammonia and carbon dioxide .Chemical Reactions Analysis

Carbamic acid can decompose into ammonia and carbon dioxide at higher temperatures . Deprotonation of a carbamic acid yields a carbamate anion RR′NCOO−, the salts of which can be relatively stable . Carbamate is also a term used for esters of carbamic acids, such as methyl carbamate H2N−C (=O)−OCH3 .Aplicaciones Científicas De Investigación

Bromophenol Derivatives in Algae Research

Bromophenol derivatives, including compounds structurally related to N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester, were isolated from the red alga Rhodomela confervoides. These compounds, including 2-(3-bromo-5-hydroxy-4-methoxyphenyl)-3-(2,3-dibromo-4,5-dihydroxyphenyl)propionic acid methyl ester, were studied for their potential biological activities against various human cancer cell lines and microorganisms, although they were found inactive in these contexts (Zhao et al., 2004).

Enantioselective Synthesis

The compound has been mentioned in the context of enantioselective synthesis of dihydropyrimidones. Carbamic acid esters, including N-[(phenylsulfonyl)methyl] carbamic acid esters, were used in the study, highlighting their relevance in the synthesis of chiral compounds and demonstrating their utility in organic synthesis (Goss et al., 2009).

Novel Reagents in Organic Synthesis

In organic synthesis, sulfonyl chlorides of phenylboronic esters, including those related to N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester, have been developed. These novel reagents are useful in the preparation of sulfonamides for use in palladium-catalyzed cross-couplings and potentially as carbohydrate binders (Vedsø et al., 2004).

Insights into Carbon Dioxide Insertion Reactions

The study of the crystal structures of carbamic compounds, including those similar to N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester, provided mechanistic insights into unexpected carbon dioxide insertion reactions. This research is significant in understanding and optimizing such reactions in organic and pharmaceutical chemistry (Shi et al., 2010).

Microbial Degradation of Sulfonamides

N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester has been studied in the context of microbial degradation of sulfonamides. Research on Microbacterium sp. strain BR1 revealed a novel degradation pathway for sulfonamides, including this compound, involving ipso-hydroxylation and subsequent fragmentation. This research offers insights into environmental bioremediation and antibiotic resistance propagation (Ricken et al., 2013).

Direcciones Futuras

In a study, compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety were synthesized and tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity, and for toxicity on freshwater cladoceran Daphnia magna Straus . The results revealed a promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections . This suggests that “N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester” and similar compounds could have potential applications in the development of new antimicrobial agents.

Propiedades

IUPAC Name |

methyl N-(4-bromophenyl)sulfonylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO4S/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADVPRIQZLGRGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NS(=O)(=O)C1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydrotriazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2858057.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2858065.png)

![1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2858070.png)

![N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide](/img/structure/B2858074.png)

![N-[(4-fluorophenyl)methyl]-2-(piperidin-3-yl)acetamide](/img/structure/B2858076.png)